2-(Difluoromethyl)-6-phenylpyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-phenylpyridin-3-amine typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating reagents. This process can be achieved through various catalytic and non-catalytic methods . For instance, metal-based methods, such as those involving copper or silver catalysts, have been employed to transfer the CF2H group to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes that utilize efficient and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has been highlighted as a promising approach for the industrial synthesis of difluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-phenylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)-6-phenylpyridin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-phenylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target proteins, influencing their activity and function . Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-6-phenylpyridine: Similar in structure but lacks the amine group.
2-(Trifluoromethyl)-6-phenylpyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
6-Phenylpyridin-3-amine: Lacks the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-6-phenylpyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability, lipophilicity, and potential for hydrogen bonding, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H10F2N2 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H10F2N2/c13-12(14)11-9(15)6-7-10(16-11)8-4-2-1-3-5-8/h1-7,12H,15H2 |
InChI Key |
CPKNCLUVEFYAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)N)C(F)F |
Origin of Product |
United States |
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